CL-316243 disodium salt is a highly selective β3-adrenoceptor agonist. [, ] It is widely employed in scientific research to investigate the role of β3-adrenoceptors in various physiological and pathological processes. [, , ] This analysis will focus on the research applications of CL-316243 disodium salt, excluding information related to drug use, dosage, and side effects.
Disodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate is a chemical compound that belongs to the class of benzodioxole derivatives. It is characterized by its unique structure, which includes a benzodioxole moiety and multiple functional groups that contribute to its reactivity and potential biological activity. This compound is often studied for its pharmacological properties and applications in medicinal chemistry.
The compound can be classified under organic compounds, specifically as a disodium salt of a dicarboxylic acid derivative. Its systematic nomenclature reflects its structure, which includes distinct functional groups such as amines and hydroxyls, making it relevant in drug design and development. The presence of the chlorophenyl group suggests potential interactions with biological targets, enhancing its significance in pharmacology.
The synthesis of disodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity. Techniques like chromatography may be employed for purification.
The molecular structure of disodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate reveals a complex arrangement of atoms:
Key structural data includes bond lengths and angles that can be determined using techniques such as X-ray crystallography or NMR spectroscopy. The presence of functional groups influences electronic distribution, which can be analyzed through computational methods.
Disodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate can participate in various chemical reactions:
Reaction mechanisms can be elucidated using spectroscopic methods to monitor changes in structure during reactions.
The mechanism of action for disodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate typically involves:
Pharmacological studies can provide insights into its efficacy and potency against specific targets through assays measuring biological activity.
Relevant analyses such as thermal analysis (e.g., TGA) or spectroscopic methods (e.g., IR) can provide additional data on these properties.
Disodium 5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate has several scientific uses:
CL 316,243 (disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate) was rationally designed as a potent and highly selective agonist for β3-adrenergic receptors (β3-ARs). Its discovery emerged from efforts to overcome limitations of earlier β-AR agonists, which lacked subtype specificity and caused cardiovascular side effects via β1/β2-AR activation. Characterized pharmacologically in the early 1990s, CL 316,243 exhibits nanomolar potency (EC₅₀ = 3 nM) at β3-ARs and >10,000-fold selectivity over β1- and β2-subtypes [1] [8]. This exceptional selectivity profile positioned it as a critical experimental tool for elucidating β3-AR functions in metabolic tissues.
The compound’s therapeutic potential was demonstrated in preclinical models of metabolic dysregulation. Studies in diabetic ob/ob mice and KK-Aʏ mice revealed that CL 316,243 administration significantly reduced hyperglycemia, hyperinsulinemia, and adiposity [8] [10]. These effects were mechanistically linked to its dual action in adipose tissues: induction of white adipose tissue lipolysis and brown adipose tissue (BAT) thermogenesis via uncoupling protein 1 (UCP1) upregulation [1] [5]. The consistent metabolic benefits across models solidified its role in exploring β3-AR agonism as a strategy for obesity-related disorders.
Table 1: Key Pharmacological Properties of CL 316,243
Property | Value | Experimental Context |
---|---|---|
EC₅₀ (β3-AR) | 3 nM | cAMP accumulation in β3-AR expressing cells |
Selectivity (β3:β1/β2) | >10,000-fold | Receptor binding assays |
Primary Metabolic Effects | Lipolysis induction, BAT thermogenesis, UCP1 upregulation | In vivo rodent studies |
The molecular structure of CL 316,243 (C₂₀H₁₈ClNNa₂O₇, MW 465.8 Da) underpins its unique receptor interaction profile. Key features include:
Biophysically, the disodium salt configuration (PubChem CID: 5312115) ensures aqueous solubility (100 mM in water), facilitating in vitro and in vivo studies [7] [10]. The intact free diacid form (CID: 5486546) exhibits negligible solubility, confirming the necessity of salt formation for biological utility [4]. Computational modeling suggests the chlorophenyl and benzodioxole groups engage with transmembrane helices 4/5 of β3-ARs, while the carboxylates form ionic bonds with arginine residues absent in β1/β2-AR topographies. This explains its minimal activity at β1/β2 receptors (EC₅₀ > 100 μM) [1] [8].
β3-AR agonists emerged as therapeutic candidates based on the receptor’s adipose-tissue enrichment and role in regulating lipolysis, thermogenesis, and energy expenditure. Early non-selective β-agonists (e.g., ephedrine) increased metabolic rate but caused tachycardia via β1-AR activation, limiting clinical utility [5]. CL 316,243 represented a paradigm shift by enabling targeted β3-AR investigation without cardiotoxic confounders.
Preclinical studies revealed its multifaceted effects on metabolic dysregulation:
Table 2: Metabolic Gene Programs Modulated by CL 316,243
Tissue | Upregulated Pathways/Genes | Functional Outcomes |
---|---|---|
Brown Fat | UCP1, PGC-1α, OXPHOS genes | Enhanced thermogenesis, increased energy expenditure |
White Fat | ACAA1, HSD17b4, UCP1 | Browning, FAO restoration, reduced adiposity |
Skeletal Muscle | CPT1B, ACADL, p70S6K | Improved insulin sensitivity, hypertrophy |
Despite robust preclinical efficacy, translational challenges persist. Human β3-AR exhibits lower agonist affinity than rodent receptors, and tissue distribution differences (e.g., human BAT depots are smaller) necessitate optimized agonists like mirabegron [5]. Nevertheless, CL 316,243 remains indispensable for deconvoluting β3-AR biology and validating this receptor as a target for obesity, diabetes, and related cachexia [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7